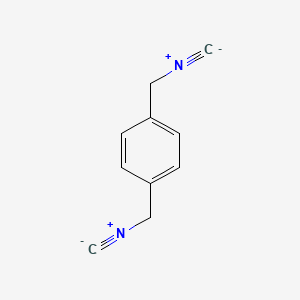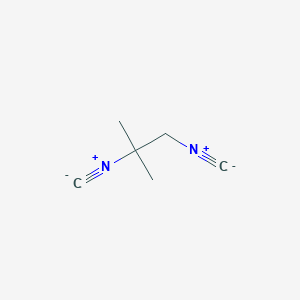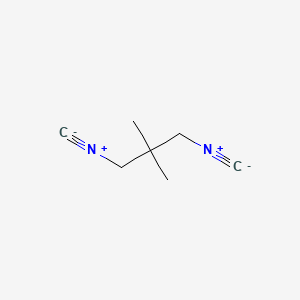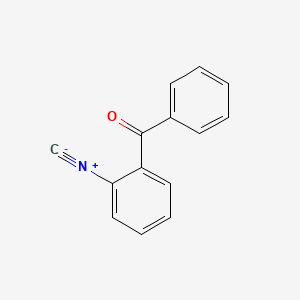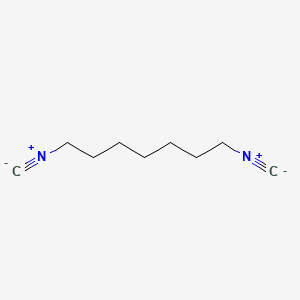
1,7-Diisocyanoheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diisocyanoheptane is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. It is a useful research compound, often utilized in various scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diisocyanoheptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carbonyl compounds, while reduction could yield amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,7-Diisocyanoheptane has several scientific research applications, including:
Chemistry: It is used in the synthesis of dyes and colorants, particularly perylene bisimide dyes, which have applications in materials science, organic electronics, and photonics.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,7-Diisocyanoheptane involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diisocyanohexane: Similar structure but with one less carbon atom.
1,8-Diisocyanooctane: Similar structure but with one more carbon atom.
1,5-Diisocyanopentane: Similar structure but with two less carbon atoms.
Uniqueness
1,7-Diisocyanoheptane is unique due to its specific chain length and the presence of isocyanide groups at both ends of the molecule. This unique structure allows it to form specific interactions and complexes that may not be possible with other similar compounds.
Propiedades
IUPAC Name |
1,7-diisocyanoheptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-8-6-4-3-5-7-9-11-2/h3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNWNVJHILTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCCCCC[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
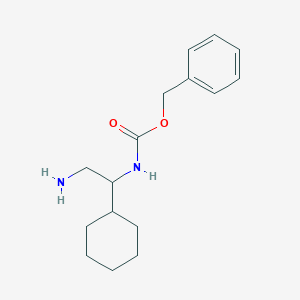
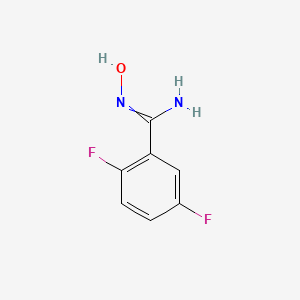
![ethyl 1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B7890028.png)
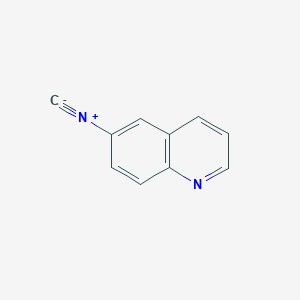
![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
![[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide](/img/structure/B7890075.png)
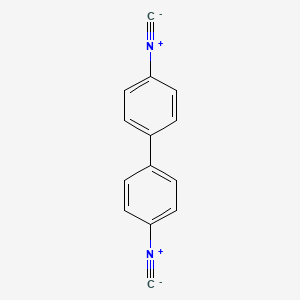
![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)
![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-3-methylbenzene](/img/structure/B7890092.png)
